![molecular formula C8H15NO B1380373 1-Azaspiro[4.4]nonan-4-ol CAS No. 1553896-22-2](/img/structure/B1380373.png)
1-Azaspiro[4.4]nonan-4-ol
Descripción general
Descripción
1-Azaspiro[4.4]nonan-4-ol, also known as 1-azaspirononane-4-ol or 1-A4N, is an organic compound belonging to the spirocyclic family of compounds. It is a cyclic ether with a five-membered ring containing a nitrogen atom and four carbon atoms. 1-A4N is a colorless, volatile liquid with a sweet, musky odor and a faint taste. It has a molecular weight of 144.21 g/mol and a boiling point of 99.6 °C.
Aplicaciones Científicas De Investigación
Synthesis in Bioactive Compounds
1-Azaspiro[4.4]nonan-4-ol is a key structure in several bioactive natural products, such as cephalotaxine. Cephalotaxine's derivatives, like homoharringtonine, have shown pronounced antileukemic activity. These compounds have been used in patients with chronic myelogenous leukemia resistant to existing chemotherapies (El Bialy, Braun, & Tietze, 2005).
Role in Synthesizing Enantiomers
The synthesis and resolution of racemic 1-azaspiro[4.4]nonane-2,6-dione into enantiomers are significant. This process has been used to obtain cephlotaxine and its enantiomer, showcasing the compound's versatility in stereospecific syntheses (Nagasaka, Sato, & Saeki, 1997).
Antimicrobial Applications
Some derivatives of 1-azaspiro[4.4]nonan-4-ol have been identified as potential antimicrobial agents. These compounds have been synthesized and tested against various microbes, showing efficacy in comparison with standard treatments like tetracycline (Al-Ahmadi, 1996).
Anticonvulsant Properties
Research into N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione has highlighted its potential anticonvulsant properties. Studies have shown these compounds to be effective in seizure models, suggesting a role in developing new treatments for epilepsy (Kamiński, Obniska, & Dybała, 2008).
As Template for Synthetic Receptors and Enzyme Inhibitors
1-Azaspiro[4.4]nonan-4-ol derivatives have been used as templates in constructing synthetic receptors and as intermediates in synthesizing enzyme inhibitors. This application demonstrates the compound's importance in medicinal chemistry and drug design (El Bialy, Braun, & Tietze, 2005).
Propiedades
IUPAC Name |
1-azaspiro[4.4]nonan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-3-6-9-8(7)4-1-2-5-8/h7,9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORMPYXQFVFPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(CCN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[4.4]nonan-4-ol | |
CAS RN |
1553896-22-2 | |
Record name | 1-azaspiro[4.4]nonan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.